1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone
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Overview
Description
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and chlorophenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction is carried out in the presence of a suitable catalyst, such as zinc chloride, and under solvent-free conditions or in supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Investigated for its pharmacological activities, including binding to HIV TAR RNA.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17ClN4O |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C19H17ClN4O/c1-13(25)23-17(14-5-3-2-4-6-14)11-18(24-19(23)21-12-22-24)15-7-9-16(20)10-8-15/h2-10,12,17-18H,11H2,1H3 |
InChI Key |
UVRPRLGPTPWTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(N2C1=NC=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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